molecular formula C16H13BrN2O2 B14035713 7-(Benzyloxy)-4-bromo-6-methoxycinnoline

7-(Benzyloxy)-4-bromo-6-methoxycinnoline

Cat. No.: B14035713
M. Wt: 345.19 g/mol
InChI Key: UZLQAXBWCQZXIP-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a halogenated cinnoline derivative characterized by a benzyloxy group at position 7, a methoxy group at position 6, and a bromine atom at position 2.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-6-methoxy-7-phenylmethoxycinnoline

InChI

InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

UZLQAXBWCQZXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step synthetic route starting from readily available aromatic precursors. The key steps include:

  • Introduction of the bromine substituent (bromination)
  • Methoxylation to introduce the methoxy group
  • Benzyloxylation to install the benzyloxy group
  • Cyclization to form the cinnoline ring system

This sequence is designed to build the substituted cinnoline core with precise regioselectivity.

Detailed Stepwise Synthetic Route

Step No. Reaction Type Starting Material / Intermediate Reagents & Conditions Product / Intermediate Notes
1 Bromination 2-Aminophenol or 4-bromo-2-nitroaniline Brominating agent (e.g., N-bromosuccinimide) 4-Bromo-2-nitroaniline or brominated aminophenol Introduces bromine at position 4
2 Reduction 4-Bromo-2-nitroaniline Reducing agent (e.g., Sn/HCl or Fe/HCl) 4-Bromo-2-aminophenol Converts nitro to amino group
3 Methoxylation 4-Bromo-2-aminophenol Methanol, acid or base catalyst 4-Bromo-6-methoxy-2-aminophenol Introduces methoxy group at position 6
4 Benzyloxylation Methoxylated intermediate Benzyl chloride, base (e.g., K2CO3) 7-(Benzyloxy)-4-bromo-6-methoxy-2-aminophenol Benzylation at position 7
5 Cyclization Benzyloxylated intermediate Cyclizing agent (e.g., phosphorus oxychloride, POCl3) This compound Formation of cinnoline ring

Notes on Key Steps:

  • Bromination: Selective bromination is critical to place the bromine atom at position 4 on the aromatic ring.
  • Methoxylation: Typically achieved by nucleophilic substitution or methylation of the hydroxyl group.
  • Benzyloxylation: Benzyl chloride reacts with the phenolic hydroxyl group under basic conditions to form the benzyloxy ether.
  • Cyclization: The final ring closure to form the cinnoline core is commonly performed by condensation with phosphorus oxychloride or similar dehydrating agents.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized for:

  • Use of continuous flow reactors to improve reaction control and safety
  • High-throughput catalyst screening to maximize yield and selectivity
  • Process intensification to reduce reaction times and waste
  • Purification steps tailored to remove side products and ensure high purity

Chemical Reactions and Mechanistic Insights

Reactivity of Functional Groups

  • The bromo substituent at position 4 serves as a reactive site for further cross-coupling or substitution reactions.
  • The benzyloxy group is stable under many conditions but can be cleaved under hydrogenolysis or acidic conditions.
  • The methoxy group influences electronic properties and can affect the reactivity of the aromatic ring.

Common Reaction Types

Reaction Type Typical Reagents Outcome / Product Type
Oxidation Potassium permanganate, CrO3 Quinone derivatives
Reduction Sodium borohydride Reduced cinnoline derivatives
Nucleophilic Substitution Amines, thiols with NaOH Substituted cinnoline derivatives

Analytical Characterization

The structural integrity and purity of this compound are confirmed by:

Comparative Analysis with Structural Analogs

Although the exact compound this compound is less frequently reported in literature compared to its chloro analogs (e.g., 7-(benzyloxy)-4-chloro-6-methoxycinnoline), the synthetic strategies are closely related, with halogen substitution being the main variable.

Compound Halogen Key Differences Applications
This compound Bromine Larger atomic radius than chlorine; affects binding Potential enhanced hydrophobic interactions in biological targets
7-(Benzyloxy)-4-chloro-6-methoxycinnoline Chlorine Slightly smaller halogen; well-studied synthesis Used in anticancer agents and kinase inhibitors

The brominated compound may offer improved biological activity due to the bromine’s size and polarizability, impacting molecular interactions.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Purpose Reference Summary
1 Bromination N-Bromosuccinimide or Br2 Introduce bromine at position 4
2 Reduction Sn/HCl, Fe/HCl Reduce nitro to amino group
3 Methoxylation Methanol + acid/base catalyst Introduce methoxy at position 6
4 Benzyloxylation Benzyl chloride + K2CO3 Install benzyloxy at position 7
5 Cyclization Phosphorus oxychloride (POCl3) Form cinnoline ring

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced cinnoline derivatives.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Compounds:

  • 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS 162364-72-9) Molecular Formula: C₁₇H₁₄ClN₃O₂ Synthesis: Prepared via nucleophilic substitution of 4-chloro intermediates with phenols (e.g., 2-fluoro-4-nitrophenol) in chlorobenzene . Applications: Used as a precursor for anti-colorectal cancer agents .
  • 7-(Benzyloxy)-4-chloro-6-methoxyquinoline (CAS 286371-49-1) Molecular Formula: C₁₇H₁₄ClNO₂ Physical Properties: Boiling point 434.8±40.0°C, density 1.3±0.1 g/cm³ . Structural Difference: Replaces the cinnoline core with a quinoline scaffold.
  • 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (CAS 1639417-53-0)

    • Molecular Formula: C₂₃H₁₈BrFN₃O₂
    • Substituent Variation: Bromine at position 4 and an amine group linked to a fluorophenyl ring .

Comparison:

  • Biological Activity: Chloro and bromo derivatives are both utilized in anti-cancer agents, but bromine’s larger atomic size may enhance hydrophobic interactions in target binding .

Positional Isomers and Functional Group Variations

Key Compounds:

  • 6-(Benzyloxy)-4-chloro-7-methoxyquinoline (CAS 516526-43-5) Molecular Formula: C₁₇H₁₄ClNO₂ Structural Difference: Benzyloxy and methoxy groups swapped between positions 6 and 7 . Synthesis: Prepared via benzylation of 4-chloro-6-hydroxy-7-methoxyquinoline .
  • Methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Molecular Formula: C₂₂H₂₃NO₄ Functional Groups: Incorporates a butyl chain and ester group, enhancing lipophilicity .

Comparison:

  • Physicochemical Properties: Positional isomers (e.g., 6- vs. 7-benzyloxy) exhibit differences in boiling points and solubility due to altered molecular symmetry .
  • Applications: Ester-containing derivatives (e.g., methyl carboxylates) are explored for enhanced bioavailability in drug formulations .

Core Structure Variations

Key Compounds:

  • Synthesis: Derived from oxidative cyclization of phenolic precursors .
  • 6-Amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate Molecular Complexity: Features a tetrahydrofuran substituent and carbohydrate moiety, likely improving water solubility .

Comparison:

  • Electronic Effects: Isoquinoline’s fused ring system may enhance π-π stacking in biological targets compared to cinnoline .
  • Solubility: Polar substituents (e.g., tetrahydrofuran) mitigate the hydrophobicity of benzyloxy groups .

Data Table: Key Structural Analogs

Compound Name CAS Number Molecular Formula Substituents (Position) Key Applications
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline 162364-72-9 C₁₇H₁₄ClN₃O₂ Cl (4), OMe (6), BnO (7) Anti-cancer precursors
7-(Benzyloxy)-4-chloro-6-methoxyquinoline 286371-49-1 C₁₇H₁₄ClNO₂ Cl (4), OMe (6), BnO (7) Pharmaceutical intermediates
6-(Benzyloxy)-4-chloro-7-methoxyquinoline 516526-43-5 C₁₇H₁₄ClNO₂ Cl (4), OMe (7), BnO (6) Positional isomer studies
7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine 1639417-53-0 C₂₃H₁₈BrFN₃O₂ Br (4), F (2'), NH (4) Targeted therapy agents

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